3-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a heterocyclic compound that contains a thiophene ring and a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of thiophene derivatives with hydrazine and triazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of a base such as potassium t-butoxide and microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted thiophene derivatives
Scientific Research Applications
3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,3,4-trisubstituted thiophene have similar structures and properties.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol, share similar chemical reactivity and applications.
Uniqueness
3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C8H10N6S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-methyl-3-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C8H10N6S/c1-6-11-13-8(14(6)9)12-10-5-7-3-2-4-15-7/h2-5H,9H2,1H3,(H,12,13)/b10-5+ |
InChI Key |
VKWUPNRNGCBWGI-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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